molecular formula C16H22N2O6 B129381 2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 159002-15-0

2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B129381
CAS No.: 159002-15-0
M. Wt: 338.36 g/mol
InChI Key: WJKGPJRAGHSOLM-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid is a synthetic organic compound often used in peptide synthesis and as a protecting group in organic chemistry. This compound is characterized by the presence of both benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups, which are commonly used to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material, such as L-serine, is first protected using the benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyloxycarbonyl chloride in the presence of a base like sodium hydroxide.

    Introduction of the Boc Group: The hydroxyl group of the intermediate is then converted to an amino group, which is subsequently protected using the tert-butoxycarbonyl (Boc) group. This step involves the reaction of the intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large reactors are used to carry out the protection reactions in batches.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Cbz and Boc protecting groups under acidic or basic conditions.

    Substitution Reactions: The protected amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Deprotection: Hydrogenation (H2, Pd/C) for Cbz removal and trifluoroacetic acid (TFA) for Boc removal.

    Substitution: Nucleophiles such as amines or thiols can react with the protected amino groups under mild conditions.

Major Products:

    Deprotected Amino Acids: Removal of the protecting groups yields the free amino acid.

    Substituted Derivatives: Reaction with nucleophiles results in substituted amino acid derivatives.

Scientific Research Applications

2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid has several applications in scientific research:

    Peptide Synthesis: Used as an intermediate in the synthesis of peptides and proteins.

    Drug Development: Serves as a building block in the synthesis of pharmaceutical compounds.

    Bioconjugation: Utilized in the modification of biomolecules for research in biochemistry and molecular biology.

Mechanism of Action

The compound acts primarily as a protecting group in organic synthesis. The Cbz and Boc groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. The protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of complex molecules.

Comparison with Similar Compounds

    N-Benzyloxycarbonyl-L-serine: Similar in structure but lacks the Boc group.

    N-tert-Butoxycarbonyl-L-serine: Similar in structure but lacks the Cbz group.

Uniqueness: The presence of both Cbz and Boc groups in 2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid provides dual protection, making it highly versatile in multi-step synthetic processes. This dual protection allows for selective deprotection and functionalization, which is advantageous in complex organic synthesis.

This compound’s unique combination of protecting groups makes it a valuable tool in the synthesis of peptides and other biologically active molecules, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6/c1-16(2,3)24-14(21)17-9-12(13(19)20)18-15(22)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKGPJRAGHSOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399472
Record name N-[(Benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159002-15-0
Record name N-[(Benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To N-(benzyloxycarbonyl)-DL-asparagine (7.5 g) were added ethyl acetate (36 ml), acetonitrile (36 ml), water (18 ml) and iodosobenzene diacetate (10 g), and the mixture was stirred overnight at room temperature. The reaction mixture was filtered and, after washing the obtained solid with ethyl acetate, dioxane (180 ml), water (40 ml), 1N aqueous sodium hydroxide solution (10 ml) and di-t-butyl dicarbonate (6.1 g) were added, and the mixture was stirred overnight at room temperature. The reaction mixture was diluted with ethyl acetate and washed with 0.5N hydrochloric acid. The solvent was evaporated to give 2-benzyloxycarbonylamino-3-tert-butoxycarbonylaminopropionic acid as a crude product. The crude product was treated in the same manner as in Step 1 of Example 15 to give (2-benzyloxycarbonylamino-3-hydroxypropyl)carbamic acid tert-butyl ester (2 g).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Name
iodosobenzene diacetate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One

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